Lead(II) perchlorate trihydrate

Description

Properties

IUPAC Name |

lead(2+);diperchlorate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.3H2O.Pb/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGGEAQRICYXNM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6O11Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648474 | |

| Record name | lead(2+);diperchlorate;trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-62-8 | |

| Record name | lead(2+);diperchlorate;trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lead(II) perchlorate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lead(II) Perchlorate Trihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of lead(II) perchlorate (B79767) trihydrate, Pb(ClO₄)₂·3H₂O. The information is intended for professionals in research and development who may handle this compound. All data is presented to facilitate easy reference and comparison, with detailed methodologies for key experimental determinations.

Core Physicochemical Properties

Lead(II) perchlorate trihydrate is a white to light beige crystalline solid.[1][2] It is odorless and highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This compound is notable for its high solubility in water and alcohol.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | Pb(ClO₄)₂·3H₂O | [3][4] |

| Molecular Weight | 460.14 g/mol | [4] |

| Melting Point | 83-100 °C / 181.4-212 °F | [1][2][5][6] |

| Density | 2.6 g/cm³ | [2][5] |

| Solubility in Water | 256.2 g/100 mL (at 25 °C) | [5] |

| pH | 3.0 - 5.0 (5% aqueous solution at 25 °C) | [1][7] |

| Vapor Pressure | 0.36 Torr | [5] |

Synthesis and Reactions

This compound is a strong oxidizing agent and can be synthesized through several pathways.[4] Its reactivity is a key consideration for its handling and application.

Synthesis Pathway

The most common laboratory synthesis involves the reaction of a lead(II) salt, such as lead(II) oxide, lead(II) carbonate, or lead(II) nitrate, with perchloric acid.[5] The resulting solution is then carefully heated to remove excess acid and crystallize the trihydrate.[5]

Caption: Synthesis of this compound.

Thermal Decomposition

Upon heating, this compound undergoes decomposition. The trihydrate melts at approximately 83 °C.[5] Further heating of the anhydrous salt to 250 °C results in decomposition into lead(II) chloride and a mixture of lead oxides.[5] As a strong oxidizer, its thermal decomposition can release oxygen, which may intensify fires.[1]

Caption: Thermal Decomposition Pathway.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are based on standard analytical chemistry techniques.

Determination of pH

The pH of a 5% aqueous solution is determined using a calibrated pH meter at a controlled temperature of 25 °C.[1][7]

-

Preparation of Solution : A 5% (w/v) solution is prepared by dissolving 5 grams of this compound in 100 mL of deionized water.

-

Calibration : A pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement : The calibrated electrode is immersed in the prepared solution, and the pH reading is recorded once it stabilizes.

Solubility Determination

The high solubility of this compound can be quantitatively determined by preparing a saturated solution and measuring the concentration of dissolved lead(II) ions.

-

Preparation of Saturated Solution : Excess this compound is added to a known volume of deionized water at 25 °C. The mixture is stirred for an extended period to ensure equilibrium is reached.

-

Separation : The undissolved solid is removed by filtration or centrifugation.

-

Analysis : The concentration of lead(II) ions in the clear supernatant is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The solubility is then expressed in grams per 100 mL.

Safety and Handling

This compound is a hazardous substance with multiple associated risks.

-

Oxidizer : It may intensify fire and can cause fire upon contact with combustible materials.[1]

-

Toxicity : It is harmful if swallowed or inhaled.[1] It is classified as a substance that may cause cancer, damage the unborn child, and is suspected of damaging fertility.[1] Prolonged or repeated exposure may cause damage to organs.[1]

-

Environmental Hazard : It is very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, strict safety protocols must be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[8] All work should be conducted in a well-ventilated area or under a chemical fume hood.[1] It should be stored away from combustible materials, strong reducing agents, and finely powdered metals.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound CAS#: 13453-62-8 [m.chemicalbook.com]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]

- 6. This compound | 383066 | Solstice Advanced Materials [lab.solstice.com]

- 7. This compound, ACS reagent 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Lead(II) Perchlorate Trihydrate (CAS: 13453-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lead(II) perchlorate (B79767) trihydrate (CAS: 13453-62-8), a versatile and highly reactive inorganic compound. This document consolidates essential data on its physicochemical properties, safety and handling, synthesis, and diverse applications, with a focus on providing actionable information for laboratory and research settings.

Core Chemical and Physical Properties

Lead(II) perchlorate trihydrate is a white, crystalline solid that is highly soluble in water.[1][2] It is recognized for its strong oxidizing properties, making it a valuable but hazardous reagent in various chemical processes.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 13453-62-8 | [1][2] |

| Molecular Formula | Pb(ClO₄)₂·3H₂O | [1][2] |

| Molecular Weight | 460.14 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Density | 2.6 g/cm³ | [1][4] |

| Melting Point | Approximately 88 °C | [1] |

| Solubility | Very soluble in water | [1][4] |

| pH | 3.0-5.0 (5% solution at 25 °C) | [5] |

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is a strong oxidizer and may intensify fires.[6][7] The compound is harmful if swallowed or inhaled and is classified as a carcinogen and a reproductive toxicant, with the potential to damage fertility or an unborn child.[6][7][8] Prolonged or repeated exposure may cause damage to organs.[6][7] It is also very toxic to aquatic life with long-lasting effects.[6]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 2 | H272: May intensify fire; oxidizer |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 1B | H350: May cause cancer |

| Reproductive toxicity | 1A | H360Df: May damage fertility or the unborn child |

| Specific target organ toxicity, repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from multiple safety data sheets.[5][7][9][10]

Handling and Storage:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7]

-

Keep away from clothing and other combustible materials.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Store in a well-ventilated place. Keep container tightly closed.[6]

-

Store locked up.[6]

Synthesis and Experimental Protocols

General Synthesis of this compound

This compound can be synthesized by reacting lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036) with perchloric acid.[4]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Coordination Polymer

This protocol details the use of this compound in the synthesis of a yellow, light-emitting coordination polymer.[2]

Materials:

-

This compound (Pb(ClO₄)₂·3H₂O)

-

Potassium cyanide (KCN)

-

N′-isonicotinoylpicolinohydrazonamide (HL)

-

Methanol

-

Deionized water

Procedure:

-

Prepare an aqueous solution of this compound (38.2 mg, 0.083 mmol) and potassium cyanide (11.1 mg, 0.17 mmol) in 2 mL of water.[2]

-

Prepare a methanolic solution of HL (20.0 mg, 0.083 mmol) in 30 mL of methanol.[2]

-

Mix the aqueous and methanolic solutions.[2]

-

Stir the resulting reaction mixture for 30 minutes.[2]

-

Allow the mixture to stand undisturbed at ambient temperature for several days to allow for slow solvent evaporation and the formation of yellow, needle-like crystals.[2]

Caution: Perchlorate salts are potentially explosive and should be handled with extreme caution in minimal quantities.[2]

Caption: Experimental workflow for coordination polymer synthesis.

Applications

This compound has several applications, primarily in non-biological fields, owing to its strong oxidizing nature.

Table 3: Applications of this compound

| Field | Application | Description | References |

| Chemical Synthesis | Oxidizing Agent & Precursor | Used as a powerful oxidizer and as a precursor in the synthesis of other lead-based compounds and catalysts. | [1][3] |

| Pyrotechnics & Explosives | Oxidizer | Acts as an essential component in explosives and propellants to enhance combustion efficiency and stability. | [1][3] |

| Analytical Chemistry | Reagent/Standard | Employed as a titrant in complexometric titrations and for instrument calibration. | [1][2] |

| Electrochemistry | Reagent | Used in studies investigating the electrochemical behavior of lead ions. | [1] |

| Environmental Studies | Research Tool | Utilized to study the ecological effects of lead compounds to understand contamination and develop remediation strategies. | [1] |

Relevance for Drug Development Professionals: The Perchlorate Anion and Thyroid Function

While lead compounds are generally too toxic for therapeutic applications, the perchlorate anion (ClO₄⁻) has known biological effects that are relevant to drug development and toxicology. The primary target of the perchlorate ion is the thyroid gland.[1][8]

Perchlorate is a potent competitive inhibitor of the sodium-iodide symporter (NIS), a protein essential for the uptake of iodide into thyroid follicular cells.[8] Iodide is a critical component of thyroid hormones (T3 and T4).[8] By blocking iodide uptake, perchlorate can disrupt the synthesis of these hormones, potentially leading to hypothyroidism, especially in individuals with iodine deficiency.[1][8] This mechanism was historically used to treat hyperthyroidism, though it is no longer a common practice.[8]

Caption: Perchlorate's inhibitory effect on thyroid hormone synthesis.

This information is crucial for toxicological assessments of environmental or occupational exposure to perchlorates and provides a conceptual framework for designing molecules that might target iodide transport mechanisms.

Conclusion

This compound is a potent oxidizing agent with significant applications in chemical synthesis, materials science, and pyrotechnics. Its high reactivity necessitates stringent safety measures. While its direct application in drug development is precluded by the toxicity of lead, the biological activity of the perchlorate anion on the thyroid gland offers important insights for toxicologists and researchers in endocrinology. This guide provides the foundational technical data and protocols to support the safe and effective use of this compound in a research environment.

References

- 1. Perchlorate and Your Health: What to Know [webmd.com]

- 2. Interaction of Lead(II) Perchlorate with N′‑Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bulletpicker.com [bulletpicker.com]

- 6. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 7. This compound | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perchlorate in Water Supplies: Sources, Exposures, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. panspermia.org [panspermia.org]

An In-depth Technical Guide to the Structure of Lead(II) Perchlorate Trihydrate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Structural Analysis of Lead(II) Perchlorate (B79767) Trihydrate (Pb(ClO₄)₂·3H₂O)

This technical guide provides a detailed overview of the structural characteristics of Lead(II) perchlorate trihydrate. Despite extensive searches of the scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study providing precise atomic coordinates, bond lengths, and bond angles for this compound has not been publicly reported. However, based on available data for isoelectronic and related compounds, as well as spectroscopic studies, a comprehensive model of its structure can be proposed.

Executive Summary

This compound is a hydrated inorganic salt with the chemical formula Pb(ClO₄)₂·3H₂O. While its precise crystal structure is not fully determined, it is predicted to feature a lead(II) cation coordinated by water molecules and possibly perchlorate anions. A key feature of the lead(II) ion is the presence of a stereochemically active 6s² lone pair of electrons, which is expected to result in a distorted coordination geometry, often described as "hemidirected". This guide synthesizes the available information to present the most likely structural features of this compound.

Molecular and Predicted Crystal Structure

The fundamental components of the structure are the lead(II) cation (Pb²⁺), two perchlorate anions (ClO₄⁻), and three water molecules (H₂O).

Coordination Environment of the Lead(II) Ion: The Pb²⁺ ion, with its 6s² electron configuration, typically exhibits a "hemidirected" coordination sphere. This means the ligands are not symmetrically distributed around the central metal ion, creating a void occupied by the lone pair of electrons. The coordination number of lead(II) in its complexes can vary, but for hydrated salts, a coordination number of 6 to 9 is common.

In the case of this compound, the three water molecules are expected to be directly coordinated to the lead(II) ion. The perchlorate ions may also be involved in the primary coordination sphere, or they may be present as counter-ions, linked to the hydrated lead cation via hydrogen bonding.

Role of Perchlorate Anions and Water Molecules: The perchlorate anion (ClO₄⁻) has a tetrahedral geometry. In the crystal lattice, these anions will be arranged to balance the positive charge of the hydrated lead(II) cation. Extensive hydrogen bonding is anticipated between the coordinated water molecules and the oxygen atoms of the perchlorate anions, creating a stable three-dimensional network.

Quantitative Data

Due to the absence of a published crystal structure, a table of quantitative crystallographic data cannot be provided. However, for the purpose of comparison and as a predictive model, data for the isostructural tin(II) perchlorate trihydrate, --INVALID-LINK--₂, is presented below. Given that Sn²⁺ and Pb²⁺ are isoelectronic, their perchlorate trihydrate salts are expected to have very similar structures.

Table 1: Crystallographic Data for Tin(II) Perchlorate Trihydrate

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₂ |

| Crystal System | Trigonal |

| Space Group | P31c |

| a, b (Å) | 7.464(1) |

| c (Å) | 9.612(2) |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 463.2(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 2.658 |

| Sn-O (water) distance (Å) | 2.21(1) |

| O-Sn-O angle (°) | 92.5(4) |

Data sourced from studies on tin(II) perchlorate trihydrate.

Experimental Protocols

While a specific protocol for the single-crystal growth of this compound is not available, a general method for its synthesis and a plausible approach for its crystallographic analysis, based on related compounds, are outlined below.

Synthesis of this compound:

This compound can be synthesized by the reaction of lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036) with perchloric acid. A typical procedure is as follows:

-

Lead(II) carbonate is slowly added to a stoichiometric amount of dilute perchloric acid with constant stirring until effervescence ceases.

-

The resulting solution is gently heated to concentrate it, promoting crystallization upon cooling.

-

The solution is then allowed to cool slowly at room temperature.

-

The resulting white crystals of this compound are collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (Hypothetical Protocol):

-

A suitable single crystal of this compound would be selected and mounted on a goniometer head.

-

X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected diffraction data would be processed to determine the unit cell parameters and space group.

-

The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms of the water molecules would be located from the difference Fourier map and refined isotropically.

Visualization of the Predicted Coordination Environment

The following diagram, generated using the DOT language, illustrates the predicted hemidirected coordination environment of the lead(II) ion in this compound. This model is based on the known stereochemical activity of the 6s² lone pair and the likely coordination of three water molecules.

Conclusion

The structure of this compound is characterized by a lead(II) center coordinated by three water molecules, with perchlorate anions providing charge balance and participating in a hydrogen-bonding network. The stereochemically active 6s² lone pair on the lead(II) ion is expected to induce a distorted, hemidirected coordination geometry. While a definitive crystal structure is not yet available in the public domain, the structural model presented here, supported by data from analogous compounds, provides a robust framework for understanding the chemical and physical properties of this compound. Further research involving single-crystal X-ray diffraction is necessary to elucidate the precise atomic arrangement and provide detailed quantitative structural parameters.

In-Depth Technical Guide: Physicochemical Properties of Lead(II) Perchlorate Trihydrate

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of lead(II) perchlorate (B79767) trihydrate, with a specific focus on its molecular weight. The data presented is compiled from authoritative chemical databases and is intended to serve as a foundational reference for professionals engaged in research and development.

Chemical Identity and Formula

Lead(II) perchlorate trihydrate is an inorganic compound and a hydrated salt. It is recognized for its high solubility in water and its strong oxidizing properties.

The molecular structure consists of one lead(II) cation (Pb²⁺) ionically bonded to two perchlorate anions (ClO₄⁻), and is associated with three molecules of water of hydration.

Molecular Weight Determination

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The accepted molecular weight for this compound is approximately 460.15 g/mol .[1][2][4] Minor variations in this value exist across different sources, typically in the range of 460.14 g/mol to 460.147 g/mol , due to rounding of atomic weights.[3][5][6]

The calculation is based on the atomic weights of lead (Pb), chlorine (Cl), oxygen (O), and hydrogen (H).

The table below provides a comprehensive breakdown of the components contributing to the total molecular weight of Pb(ClO₄)₂·3H₂O.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Contribution ( g/mol ) |

| Lead | Pb | ~207.2 | 1 | 207.2 |

| Chlorine | Cl | ~35.453 | 2 | 70.906 |

| Oxygen | O | ~15.999 | 11 | 175.989 |

| Hydrogen | H | ~1.008 | 6 | 6.048 |

| Total | 20 | ~460.143 |

Note: Atomic weights are based on IUPAC standard values and may vary slightly based on isotopic composition. The total calculated value is consistent with the published molar mass of approximately 460.15 g/mol .

Methodological Note on Molecular Weight

The determination of a compound's molecular weight, as presented, is a theoretical calculation derived from internationally accepted standard atomic weights. These standard weights are themselves determined empirically through advanced analytical techniques, primarily mass spectrometry, which separates ions based on their mass-to-charge ratio.

For a stable, well-defined compound like this compound, this calculative method is the standard and most reliable approach. Direct experimental determination for routine verification is generally not required unless confirming the synthesis of a novel substance or analyzing an unknown sample.

Logical Framework for Calculation

The logical process for calculating the molecular weight is a simple summation based on the compound's chemical formula. This relationship can be visualized as a hierarchical breakdown from the compound to its constituent elements.

Caption: Hierarchical breakdown of this compound for molecular weight calculation.

Disclaimer: This document is for informational purposes only. This compound is a hazardous substance and should only be handled by trained professionals in a controlled laboratory environment following all appropriate safety protocols.

References

A Comprehensive Technical Guide to the Aqueous Solubility of Lead(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of Lead(II) Perchlorate (B79767) Trihydrate (Pb(ClO₄)₂·3H₂O). This document outlines the quantitative solubility data, detailed experimental protocols for its determination, and visual representations of the dissolution process and experimental workflow.

Quantitative Solubility Data

Lead(II) perchlorate trihydrate is characterized by its high solubility in water.[1][2] The quantitative solubility has been determined at standard ambient temperature. A summary of the key quantitative data is presented in Table 1.

| Parameter | Value | Conditions |

| Solubility in Water | 256.2 g/100 mL | 25 °C |

| Appearance | White solid | - |

| Molar Mass | 460.15 g/mol | - |

| Density | 2.6 g/cm³ | - |

| Melting Point | 83 °C | - |

Table 1: Quantitative solubility and physical properties of this compound.

Experimental Protocol: Determination of Aqueous Solubility

The solubility of this compound in water can be accurately determined using the Isothermal Saturation and Gravimetric Method . This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Materials and Apparatus

-

This compound (Pb(ClO₄)₂·3H₂O)

-

Deionized water

-

Thermostatic water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporating dishes or watch glasses

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a conical flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the water bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid crystallization.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-100 °C).

-

Dry the sample to a constant weight. This is achieved by repeatedly drying, cooling in a desiccator, and weighing until the mass no longer changes.

-

Record the final mass of the evaporating dish with the dry this compound.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dry salt) / (Volume of saturated solution withdrawn)] x 100

Visualizations

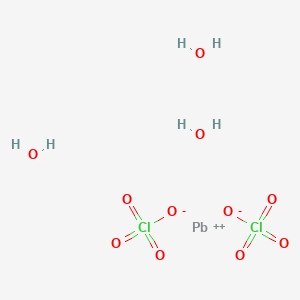

Dissolution Process of this compound

The following diagram illustrates the dissociation of this compound when it dissolves in water.

Figure 1: Dissolution and dissociation of this compound in water.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of the solubility of this compound using the isothermal saturation and gravimetric method.

References

An In-depth Technical Guide to the Preparation of Lead Perchlorate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, handling, and preparation of lead(II) perchlorate (B79767) solutions. Lead(II) perchlorate, with the formula Pb(ClO₄)₂, is a highly hygroscopic white solid that is very soluble in water.[1] It is a powerful oxidizing agent and requires careful handling due to its toxicity and potential for explosion, particularly in its anhydrous form or when in contact with organic materials.[2][3][4] This document outlines detailed experimental protocols, safety precautions, and quantitative data to ensure safe and effective use in a laboratory setting.

Properties of Lead(II) Perchlorate

Lead(II) perchlorate typically exists in its hydrated form, most commonly as the trihydrate (Pb(ClO₄)₂·3H₂O).[1] The anhydrous salt can be prepared but is highly reactive. Key properties are summarized below.

| Property | Value |

| Chemical Formula | Pb(ClO₄)₂ |

| Molar Mass | 406.10 g/mol (anhydrous) |

| Appearance | White crystalline solid |

| Density | 2.6 g/cm³ (at 25 °C)[1] |

| Solubility in Water | 256.2 g/100 mL (at 25 °C)[1] |

| Boiling Point | Decomposes at 250 °C[1] |

| Hydrated Forms | Anhydrous (x=0), Monohydrate (x=1), Trihydrate (x=3)[1] |

Critical Safety and Handling

Lead(II) perchlorate is a hazardous substance that presents multiple risks. It is a strong oxidizer, acutely toxic, a reproductive hazard, and very toxic to aquatic life.[2][5][6]

-

Oxidizer : May intensify fire; keep away from heat, sparks, open flames, and combustible materials.[2][5]

-

Toxicity : Harmful if swallowed or inhaled.[2][6] It is a reproductive toxin that may damage fertility or the unborn child.[6][7]

-

Explosion Hazard : Anhydrous lead(II) perchlorate, especially when dissolved in methanol, can be explosive if disturbed.[1][4] Prolonged exposure to heat may result in an explosion.[3][4]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[5][6] Work in a well-ventilated fume hood.[5]

Safety Protocol Flowchart

Caption: Safety and handling workflow for lead perchlorate.

Synthesis of Lead(II) Perchlorate

Lead(II) perchlorate can be synthesized by reacting perchloric acid with various lead compounds. The choice of precursor depends on availability and desired purity.

Reaction Pathways

Caption: Synthesis pathways to produce lead(II) perchlorate.

Experimental Protocol 1: From Lead(II) Oxide

This method is common due to the availability of lead(II) oxide.[8][9]

-

Reagents and Equipment :

-

Lead(II) Oxide (PbO)

-

70% Perchloric Acid (HClO₄)

-

Deionized water

-

Glass beaker and stir bar

-

Hot plate/stirrer

-

Fume hood

-

-

Procedure :

-

In a fume hood, weigh the desired amount of lead(II) oxide and place it in a beaker.

-

Slowly and carefully add a stoichiometric amount of 70% perchloric acid dropwise while stirring continuously.[9] The reaction is exothermic.

-

Reaction : PbO + 2HClO₄ → Pb(ClO₄)₂ + H₂O

-

-

Continue stirring until the lead(II) oxide has completely dissolved.[9] Gentle heating may be applied to facilitate dissolution.

-

If isolating the solid, the resulting solution can be carefully heated to evaporate the water. To obtain the trihydrate, heat the solution to 125 °C and then under moist air at 160 °C to remove excess acid.[1]

-

Caution : Do not overheat or evaporate to dryness, as this increases the risk of explosion.

-

Experimental Protocol 2: From Lead(II) Carbonate

This method produces carbon dioxide gas as a byproduct.[8]

-

Reagents and Equipment :

-

Lead(II) Carbonate (PbCO₃)

-

Perchloric Acid (HClO₄)

-

Deionized water

-

Reaction flask with gas outlet

-

Stirrer

-

-

Procedure :

-

Place a weighed amount of lead(II) carbonate into the reaction flask inside a fume hood.

-

Slowly add perchloric acid to the flask. The reaction will effervesce as CO₂ is released. Control the rate of addition to prevent excessive foaming.

-

Reaction : PbCO₃ + 2HClO₄ → Pb(ClO₄)₂ + H₂O + CO₂(g)

-

-

Once the addition is complete and gas evolution has ceased, the resulting solution of lead(II) perchlorate can be used directly or purified as described in Protocol 1.

-

Preparation of Aqueous Solutions

Aqueous solutions of lead perchlorate are frequently used in analytical chemistry and research.

Workflow for Solution Preparation

Caption: General workflow for preparing lead perchlorate solutions.

Experimental Protocol 3: Preparation of 0.02 M Lead Perchlorate Solution

This protocol is adapted from a standard procedure for preparing volumetric solutions.[10]

-

Reagents and Equipment :

-

Lead(II) Perchlorate (e.g., trihydrate, FW ≈ 460.15 g/mol )

-

Deionized water

-

1000 mL volumetric flask

-

Analytical balance

-

Sonicator

-

-

Procedure :

-

Calculate the required mass. For a 0.02 M solution using the trihydrate:

-

Mass = 0.02 mol/L * 460.15 g/mol * 1 L = 9.20 g

-

-

Accurately weigh approximately 9.20 g of lead perchlorate.[10]

-

Transfer the solid to a 1000 mL volumetric flask.

-

Add a portion of deionized water (e.g., 500-700 mL) to the flask.

-

Sonicate the flask to ensure the solid dissolves completely.[10]

-

Allow the solution to return to room temperature.

-

Carefully add deionized water to make up the volume to the 1000 mL mark.[10]

-

Cap the flask and invert several times to ensure homogeneity.

-

Quantitative Data for Solution Preparation

| Target Molarity (M) | Precursor Form | Formula Weight ( g/mol ) | Mass for 1000 mL (g) |

| 0.1 | Trihydrate (Pb(ClO₄)₂·3H₂O) | ~460.15 | 46.02 |

| 0.05 | Trihydrate (Pb(ClO₄)₂·3H₂O) | ~460.15 | 23.01 |

| 0.02 | Trihydrate (Pb(ClO₄)₂·3H₂O) | ~460.15 | 9.20[10] |

| 0.1 | Anhydrous (Pb(ClO₄)₂) | 406.10 | 40.61 |

Storage, Stability, and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from reducing agents, organic materials, and powdered metals.[5] Exposure to moisture may affect product quality.[5]

-

Stability : The compound is stable under recommended storage conditions.[5] However, it decomposes upon heating above 250 °C.[1]

-

Disposal : Lead perchlorate and its solutions are considered hazardous waste. They must be disposed of through a licensed disposal company in accordance with local, national, and international regulations.[5][6] Do not allow the product to enter drains or the environment.[5]

References

- 1. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Lead perchlorate | Cl2O8Pb | CID 61655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. LEAD(II) PERCHLORATE SOLUTION | 13637-76-8 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. LEAD PERCHLORATE, 0.1M SOLUTION, 6 X 500 ML | Labscoop [labscoop.com]

- 9. researchgate.net [researchgate.net]

- 10. tech-publish.com [tech-publish.com]

An In-depth Technical Guide to the Handling and Storage of Lead(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for Lead(II) perchlorate (B79767) trihydrate. Adherence to these protocols is critical to ensure personnel safety and prevent hazardous incidents in the laboratory.

Chemical and Physical Properties

Lead(II) perchlorate trihydrate is a white, crystalline, odorless solid.[1] It is highly soluble in water and is a strong oxidizer.[2][3] Contact with combustible materials may cause a fire.[2]

| Property | Value |

| Molecular Formula | Pb(ClO₄)₂·3H₂O |

| Molecular Weight | 460.15 g/mol |

| Appearance | White crystals |

| Odor | Odorless |

| Melting Point | 100°C (decomposes) |

| Density | 2.6 g/cm³ |

| Solubility in Water | Soluble |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that poses multiple risks. It is classified as a strong oxidizer, and is harmful if swallowed or inhaled.[2] It is also a suspected carcinogen and may damage fertility or the unborn child.[4][5] Prolonged or repeated exposure may cause damage to organs.[5]

GHS Hazard Statements:

-

H272: May intensify fire; oxidizer.[5]

-

H302 + H332: Harmful if swallowed or if inhaled.[5]

-

H350: May cause cancer.

-

H360: May damage fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.[5]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5]

-

P220: Keep away from clothing and other combustible materials.

-

P260: Do not breathe dust.

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Experimental Protocols

3.1. Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[2]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

3.2. Storage Protocol

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[2]

-

Container: Keep the container tightly closed.[4]

-

Incompatible Materials: Store away from combustible materials, strong reducing agents, and finely powdered metals.[4]

-

Security: Store in a locked area accessible only to authorized personnel.

3.3. Emergency Procedures

-

In Case of Fire:

-

Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Do not use water jets as it may spread the fire.

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

-

In Case of Spillage:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

3.4. Disposal Protocol

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[6]

Visualized Workflow

Caption: Logical workflow for the safe handling and storage of this compound.

References

- 1. ess.honeywell.com [ess.honeywell.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Lead(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Lead(II) perchlorate hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Decomposition of Lead(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lead(II) perchlorate (B79767) trihydrate (Pb(ClO₄)₂·3H₂O). Due to the limited availability of detailed, published thermogravimetric and calorimetric data for this specific compound in readily accessible literature, this guide synthesizes known properties and proposes a decomposition pathway based on related compounds and general principles of inorganic thermal decomposition. It also outlines a best-practice experimental protocol for researchers wishing to conduct their own detailed analysis.

Introduction

Lead(II) perchlorate trihydrate is a white, crystalline, and highly hygroscopic solid. As a strong oxidizing agent, its thermal stability is a critical parameter for safe handling, storage, and application in various fields, including chemical synthesis. Understanding its thermal decomposition behavior is essential for predicting its reactivity and ensuring safety in experimental and industrial settings. The decomposition process is expected to occur in distinct stages, beginning with dehydration, followed by the decomposition of the anhydrous salt into various solid and gaseous products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | Pb(ClO₄)₂·3H₂O |

| Molar Mass | 460.15 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 83 °C[2] |

| Dehydration Temperature | Anhydrous salt can be formed by heating at 120 °C under water-free conditions[2]. Complete dehydration is observed by 180 °C. |

| Solubility | Very soluble in water |

| Hazards | Strong oxidizer, toxic |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process. The proposed pathway, based on available literature, is as follows:

-

Dehydration: The initial stage involves the loss of the three water molecules of hydration to form the anhydrous lead(II) perchlorate. This is an endothermic process.

-

Decomposition of Anhydrous Salt: The anhydrous lead(II) perchlorate then decomposes at a higher temperature. Literature suggests that this decomposition yields lead(II) chloride (PbCl₂) and a mixture of lead oxides as solid products, with the evolution of oxygen gas[2]. The formation of hydrogen chloride (HCl) gas has also been noted as a hazardous decomposition product, likely arising from the reaction of decomposition intermediates with any residual water.

The overall proposed decomposition can be summarized by the following reactions:

-

Step 1 (Dehydration): Pb(ClO₄)₂·3H₂O(s) → Pb(ClO₄)₂ (s) + 3H₂O(g)

-

Step 2 (Decomposition): Pb(ClO₄)₂(s) → PbCl₂(s) + 4O₂(g)

-

Further reactions (leading to lead oxides): The highly oxidizing environment can lead to the formation of various lead oxides. The exact stoichiometry and the specific oxides formed (e.g., PbO, PbO₂, Pb₃O₄) would depend on the precise temperature and atmospheric conditions.

A logical diagram of the proposed decomposition pathway is provided below.

Quantitative Thermal Analysis Data

| Thermal Event | Onset/Peak Temperature (°C) | Notes |

| Melting of Trihydrate | 83 | The hydrated salt melts before significant decomposition. |

| Dehydration | ~120 - 180 | The three water molecules are lost to form the anhydrous salt. This is an endothermic process. |

| Decomposition of Anhydrous Salt | ~250 | The anhydrous salt decomposes into lead(II) chloride and a mixture of lead oxides[2]. This is expected to be a highly exothermic process. |

| Hazardous Gas Evolution | >250 | Gaseous products include oxygen and potentially hydrogen chloride[2]. The evolution of these gases contributes to the overall mass loss observed in TGA. |

Recommended Experimental Protocol for Thermal Analysis

For researchers intending to perform a detailed thermal analysis of this compound, the following experimental protocol using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry with evolved gas analysis (TGA-DSC-MS) is recommended.

5.1. Instrumentation

-

A simultaneous TGA-DSC instrument coupled to a mass spectrometer (MS) for evolved gas analysis.

-

Inert crucibles (e.g., alumina (B75360) or platinum).

-

A microbalance for accurate sample weighing.

5.2. Sample Preparation

-

Due to the hygroscopic nature of the material, handle and prepare the sample in a controlled, low-humidity environment (e.g., a glove box).

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an inert crucible.

-

Ensure a consistent particle size, if possible, to promote uniform decomposition.

5.3. Experimental Conditions

-

Atmosphere: High-purity inert gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent unwanted side reactions.

-

Heating Program: A linear heating rate of 10 °C/min is standard. A temperature range from ambient to 600 °C should be sufficient to capture all decomposition events.

-

Mass Spectrometer: Set to scan a mass-to-charge (m/z) ratio range that includes expected evolved gases (e.g., m/z 18 for H₂O, 32 for O₂, 35/37 for Cl, 36/38 for HCl).

5.4. Data Analysis

-

TGA Curve: Analyze for mass loss steps, determining the onset and end temperatures and the percentage of mass lost for each step.

-

DSC Curve: Identify endothermic and exothermic peaks, determining their onset, peak, and end temperatures, and calculate the enthalpy change (ΔH) for each event.

-

MS Data: Correlate the evolution of specific gases with the thermal events observed in the TGA and DSC curves.

A workflow for this experimental protocol is visualized below.

Safety Considerations

-

Lead(II) perchlorate is a strong oxidizer and can form explosive mixtures with combustible materials.

-

The decomposition of lead(II) perchlorate can be rapid and potentially explosive, especially at higher temperatures or in the presence of impurities.

-

The decomposition products, including lead compounds and potentially hydrogen chloride gas, are toxic and corrosive. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

This guide provides a foundational understanding of the thermal decomposition of this compound based on the current state of knowledge. Further experimental investigation is encouraged to fully elucidate the precise decomposition mechanism and kinetics.

References

An In-depth Technical Guide to the Hazards and Precautions of Lead(II) Perchlorate Trihydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the risks associated with chemical reagents is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the hazards and necessary precautions for handling Lead(II) perchlorate (B79767) trihydrate, a powerful oxidizing agent with significant health and environmental risks.

Physicochemical and Hazard Profile

Lead(II) perchlorate trihydrate is a white to beige crystalline solid.[1][2] It is crucial to recognize its potent oxidizing properties and the severe health risks it poses.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | Pb(ClO₄)₂·3H₂O | [2] |

| Molecular Weight | 460.14 g/mol | [2] |

| Appearance | White to beige crystals/solid | [1][2] |

| Odor | Odorless | [1] |

| Melting Point | 100 °C (decomposes) | [2] |

| Solubility | Soluble in water | [2] |

| Specific Gravity | 2.6 g/cm³ at 25 °C | [3] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer.[4][5] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[4][6] |

| Reproductive toxicity | Category 1A | H360: May damage fertility or the unborn child.[4] |

| Specific target organ toxicity (repeated exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4][5] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4][5] |

Health Hazards and Toxicological Information

This compound is harmful if swallowed or inhaled.[1] Chronic exposure can lead to "plumbism," characterized by a metallic taste, abdominal pain, and neurological symptoms.[2] It is classified as a substance that may cause cancer and damage fertility or an unborn child.[4][7] The central nervous system, kidneys, and blood-forming organs are primary targets of its toxicity.[2]

Table 3: Exposure Limits

| Organization | Limit | Value |

| ACGIH (as Pb) | TWA | 0.05 mg/m³ |

| NIOSH (as Pb) | TWA | 0.05 mg/m³ |

| OSHA (as Pb) | PEL | 50 µg/m³ |

| OSHA (as Pb) | Action Level | 30 µg/m³ |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Use only under a chemical fume hood.[1]

-

Avoid formation of dust and aerosols.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Keep away from clothing and other combustible materials.[4][8]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

-

Store locked up.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Fire-Fighting Measures:

-

This substance is an oxidizer and may intensify fire.[1]

-

Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Evacuate personnel to safe areas.[3]

-

Wear appropriate personal protective equipment.[9]

-

Avoid dust formation.[9]

-

Keep combustibles (wood, paper, oil, etc.) away from the spilled material.[2]

-

Sweep up and shovel the material into a suitable container for disposal.[3]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

Incompatibilities and Hazardous Decomposition Products

This compound is incompatible with:

Hazardous decomposition products upon heating include lead oxides and hydrogen chloride gas.[1][2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not allow the material to contaminate ground water systems.[1]

Visualizing Emergency Response

To aid in understanding the appropriate response to a spill, the following flowchart outlines the key steps.

Caption: Emergency spill response protocol for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Lead(II) perchlorate hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. content.labscoop.com [content.labscoop.com]

- 7. ess.honeywell.com [ess.honeywell.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lead(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Lead(II) perchlorate (B79767) trihydrate, Pb(ClO₄)₂·3H₂O. The information is compiled for professionals in research and development who require detailed data on this compound for applications in chemical synthesis and analysis. This document includes a summary of its physical properties, a detailed experimental protocol for its quantitative analysis, and an examination of its interaction with biological signaling pathways.

Physical and Chemical Properties

Lead(II) perchlorate trihydrate is an inorganic salt that typically appears as a white, crystalline solid.[1][2][3] It is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve.[3] The compound is highly soluble in water and also soluble in alcohol.

Quantitative Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | Pb(ClO₄)₂·3H₂O | [2][4] |

| CAS Number | 13453-62-8 | [4] |

| Molecular Weight | 460.15 g/mol | [4] |

| Appearance | White crystalline powder or crystals | [1][5] |

| Melting Point | ~88 °C | [2][3] |

| Density | ~2.80 g/cm³ | [3] |

| Assay (ACS Reagent) | 97.0%–102.0% | [1][4] |

| pH (5% solution at 25°C) | 3.0–5.0 | [1][4] |

| Insoluble Matter | ≤0.005% | [4][5] |

Crystallographic Information

While data for the target compound is scarce, crystallographic studies have been performed on related compounds. For instance, a hexanuclear basic lead(II) perchlorate hydrate, with the formula --INVALID-LINK--₄·H₂O, has been characterized. Its structure consists of discrete hexanuclear complexes where lead atoms are arranged at the corners of three face-sharing tetrahedra. This information, while not directly applicable to the trihydrate, provides insight into the complex structures that can be formed within lead-perchlorate-water systems.

Experimental Protocols

The purity of this compound is critical for its use as a reagent. The American Chemical Society (ACS) provides a standard method for its assay via complexometric titration.[7]

Assay by Complexometric Titration of Lead

This method determines the percentage of this compound by titrating the lead(II) ions with a standardized ethylenediaminetetraacetic acid (EDTA) solution.

Principle: Lead(II) ions form a stable, colored complex with the xylenol orange indicator. EDTA is a strong chelating agent that forms an even more stable, colorless complex with lead(II). At the endpoint, EDTA has complexed all available lead(II) ions, causing a distinct color change of the indicator from purple-red to yellow.

Reagents:

-

This compound sample

-

Deionized water

-

0.1 M EDTA volumetric solution, standardized

-

Hexamethylenetetramine reagent solution

-

Xylenol orange indicator mixture

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.8 g of the this compound sample, ensuring protection from atmospheric moisture due to its deliquescent nature.

-

Dissolution: Transfer the weighed sample to a 400 mL beaker and dissolve it in 250 mL of deionized water. A precipitate may form but will readily dissolve as the titration proceeds.[7]

-

Buffering and Indication: Add 15 mL of the hexamethylenetetramine reagent solution to buffer the system. Add a few milligrams of the xylenol orange indicator mixture. The solution should turn a purple-red color.

-

Titration: Titrate the solution with the standardized 0.1 M EDTA volumetric solution. The endpoint is reached when the color of the solution changes sharply from purple-red to a clear yellow.[7]

-

Calculation: The concentration of this compound is calculated based on the volume of EDTA solution used. One milliliter of 0.1 M EDTA is equivalent to 0.04602 g of Pb(ClO₄)₂·3H₂O.[7]

Interaction with Biological Signaling Pathways

While this compound is primarily used in chemical synthesis, the biological activity of the lead(II) ion is of significant interest to researchers in toxicology and drug development. Lead is a potent neurotoxin that can interfere with numerous cellular processes, including signal transduction.

One of the primary mechanisms of lead toxicity is its ability to mimic and compete with calcium ions (Ca²⁺).[8] This allows lead to disrupt calcium-mediated cellular events and signaling pathways.[3] A key pathway affected is the Protein Kinase C (PKC) signaling cascade.

Disruption of the PKC Pathway: Normally, activation of certain cell surface receptors leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular Ca²⁺, and both Ca²⁺ and DAG are required to activate PKC. Activated PKC then phosphorylates downstream target proteins, regulating a wide range of cellular functions.

Lead exposure can aberrantly modulate PKC activity. Studies have shown that lead can interfere with the translocation of PKC isoforms, such as increasing the movement of PKC beta and decreasing the movement of PKC alpha from the cytosol to the cell membrane, thereby disrupting the normal glucocorticoid signal transduction pathway.[3] This interference with a critical signaling node can contribute to the overall cellular toxicity of lead.

References

- 1. scispace.com [scispace.com]

- 2. Pb(clo4)2·3h2o | Sigma-Aldrich [sigmaaldrich.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. This compound, ACS reagent 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Lead(II) perchlorate ACS reagent, 98 13453-62-8 [sigmaaldrich.com]

- 7. This compound | Cl2H6O11Pb | CID 25021834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. strem.com [strem.com]

An In-depth Technical Guide to the Hygroscopic Nature of Lead(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of lead(II) perchlorate (B79767) trihydrate (Pb(ClO₄)₂·3H₂O). The information contained herein is intended to support research, development, and handling of this compound in professional laboratory settings.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption or adsorption. For crystalline solids like lead(II) perchlorate trihydrate, this process can lead to deliquescence, where the substance absorbs enough atmospheric moisture to dissolve and form an aqueous solution. Understanding the hygroscopic nature of a compound is critical for its proper handling, storage, and application, particularly in fields where precise concentrations and stability are paramount.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is known to be highly soluble in water and is classified as a deliquescent material. This indicates that it has a strong affinity for water vapor and will readily absorb moisture from the air.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Pb(ClO₄)₂·3H₂O |

| Molecular Weight | 460.15 g/mol |

| Appearance | White crystalline solid |

| Hygroscopic Nature | Deliquescent |

| Solubility in Water | High |

Quantitative Analysis of Water Absorption

Table 2: Representative Water Absorption Data for a Hygroscopic Salt at 25°C

| Relative Humidity (%) | Water Content (% w/w) | Observations |

| 10 | 0.1 | No visible change |

| 20 | 0.2 | No visible change |

| 30 | 0.5 | No visible change |

| 40 | 1.2 | Slight surface tackiness |

| 50 | 3.0 | Clumping of crystals |

| 60 | 7.5 | Formation of a paste |

| 70 | 15.2 | Partial dissolution |

| 80 | 35.8 | Complete deliquescence |

| 90 | 68.1 | Formation of a saturated solution |

Note: This table is illustrative and intended to represent the expected behavior of a deliquescent salt like this compound. Actual values would need to be determined experimentally.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, the following experimental protocols are recommended.

Objective: To quantify the amount of water absorbed by the sample at various relative humidities at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the sample pan of the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This dry weight is recorded as the reference mass.

-

Sorption Analysis: The relative humidity of the nitrogen gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute). The weight of the sample is recorded at each equilibrium point.

-

Desorption Analysis: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, with the sample weight being recorded at each equilibrium point.

-

Data Analysis: The water content (% w/w) at each RH step is calculated relative to the initial dry mass. The data is then plotted as water content versus relative humidity to generate the moisture sorption-desorption isotherm.

Objective: To determine the absolute water content of a sample of this compound.

Methodology:

-

Instrument Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., anhydrous methanol) in the titration vessel. The solvent is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

-

Sample Introduction: A precisely weighed sample of this compound is quickly introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water present in the sample. The endpoint is detected electrometrically.

-

Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample, based on the predetermined titer of the Karl Fischer reagent. The water content is typically expressed as a percentage by weight.

Visualizations

The following diagram illustrates the logical workflow for a comprehensive assessment of the hygroscopic properties of a compound like this compound.

Caption: Workflow for Hygroscopicity Assessment.

The process of deliquescence can be visualized as a state transition pathway dependent on the ambient relative humidity.

Caption: Deliquescence Pathway of this compound.

Handling and Storage Recommendations

Given its deliquescent nature, this compound must be handled and stored under controlled, low-humidity conditions to maintain its integrity.

-

Storage: Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., a glove box).

-

Handling: Minimize exposure to the ambient atmosphere during weighing and transfer. Use of a low-humidity environment for these operations is strongly recommended.

By following the protocols and understanding the principles outlined in this guide, researchers can effectively manage and utilize this compound in their work, ensuring the reliability and reproducibility of their results.

An In-Depth Technical Guide to the Oxidizing Properties of Lead(II) Perchlorate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) perchlorate (B79767) trihydrate, with the chemical formula Pb(ClO₄)₂·3H₂O, is a powerful oxidizing agent. Its high solubility in water and organic solvents, combined with the strong oxidizing nature of the perchlorate anion, makes it a compound of interest in various chemical applications, including pyrotechnics and chemical synthesis.[1] However, detailed studies on its direct application as a stoichiometric oxidant in organic synthesis are not extensively documented in publicly available literature. The perchlorate ion (ClO₄⁻), while thermodynamically a potent oxidant, is often kinetically slow to react in solution unless activated by heat or catalysis.[2]

This technical guide provides a comprehensive overview of the known oxidizing properties of Lead(II) perchlorate trihydrate, with a focus on its hazardous nature and a detailed examination of a relevant catalytic application involving a similar perchlorate salt, cobalt(II) perchlorate, in benzylic oxidation. This serves as a practical example of how perchlorate salts can be employed in oxidative transformations.

General Oxidizing Properties and Safety Considerations

This compound is classified as a strong oxidizer and can intensify fires.[3][4] It is crucial to handle this compound with extreme caution and to be aware of its significant health and safety hazards.

Key Hazards:

-

Oxidizer: Contact with combustible materials may cause fire or an explosion.[3][4]

-

Toxicity: Harmful if swallowed or inhaled. Lead compounds are toxic and can cause damage to organs through prolonged or repeated exposure.[3]

-

Health Risks: May cause cancer and is suspected of damaging fertility or the unborn child.[3]

-

Reactivity: Can react violently with reducing agents, finely powdered metals, and combustible materials.[3] Solutions of anhydrous lead perchlorate in methanol (B129727) have been reported to be explosive upon disturbance.[5]

Due to these hazards, all work with this compound should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and away from heat, sparks, and combustible materials.

Quantitative Data

While direct quantitative data for Lead(II) perchlorate as an oxidant in organic reactions is limited, we can examine the yields of a closely related catalytic system to understand the potential efficacy of perchlorates in oxidation. The following table summarizes the yields of aromatic ketones produced from the benzylic oxidation of various alkylbenzene derivatives using a cobalt(II) perchlorate catalyst and Oxone as the primary oxidant.[6]

| Substrate (Alkylbenzene) | Product (Aromatic Ketone) | Yield (%)[6] |

| Ethylbenzene (B125841) | Acetophenone | 96 |

| Diphenylmethane | Benzophenone | 95 |

| Fluorene | 9-Fluorenone | 92 |

| Toluene | Benzoic acid | 85 |

| 4-Methylanisole | 4-Anisic acid | 82 |

| 4-Chlorotoluene | 4-Chlorobenzoic acid | 80 |

Experimental Protocols

As specific experimental protocols for the use of this compound as a primary oxidant in organic synthesis are not well-documented, a detailed methodology for a related and well-described reaction, the cobalt(II) perchlorate-catalyzed benzylic oxidation, is provided below. This protocol is adapted from the literature and serves as a representative example of a perchlorate-involved oxidation.[6]

Experimental Protocol: Cobalt(II) Perchlorate-Catalyzed Benzylic Oxidation of Ethylbenzene

Materials:

-

Ethylbenzene

-

Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add ethylbenzene (1.0 mmol), cobalt(II) perchlorate hexahydrate (0.05 mmol, 5 mol%), and a mixture of acetonitrile and water (1:1, 5 mL).

-

Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Add Oxone (2.0 mmol) to the reaction mixture in one portion.

-

Stir the reaction vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure acetophenone.

Visualization of Pathways and Workflows

Proposed Catalytic Cycle for Cobalt(II) Perchlorate-Catalyzed Benzylic Oxidation

The following diagram illustrates a plausible catalytic cycle for the benzylic oxidation of an alkylbenzene using a cobalt(II) perchlorate catalyst and Oxone.

Caption: Proposed catalytic cycle for benzylic oxidation.

Experimental Workflow for Cobalt(II) Perchlorate-Catalyzed Oxidation

The following diagram outlines the general experimental workflow for the synthesis and purification of aromatic ketones via cobalt(II) perchlorate-catalyzed oxidation.

Caption: Experimental workflow for catalytic oxidation.

Conclusion

This compound is a potent oxidizing agent, though its direct application in stoichiometric organic oxidations is not well-documented, likely due to its hazardous nature and the kinetic inertness of the perchlorate ion under mild conditions. The provided information highlights its general properties and the necessary safety precautions for its handling.

The detailed examination of the cobalt(II) perchlorate-catalyzed benzylic oxidation serves as a valuable case study, demonstrating the potential of perchlorate salts in catalytic oxidation processes. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the oxidizing properties of this compound and a practical example of a related catalytic system, emphasizing the importance of safety and the potential for further research into the applications of this class of compounds.

References

- 1. Perchlorate - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. panspermia.org [panspermia.org]

- 5. LEAD PERCHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Interaction of Lead(II) Perchlorate with N'-Isonicotinoylpicolinohydrazonamide and Its Sodium Salt in the Presence of Potassium Cyanide: Yellow Green Light Emitting Phosphors, Stabilized by Tetrel Bonds, and a System to Transform Methanol to Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lead(II) Perchlorate Trihydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Lead(II) perchlorate (B79767) trihydrate, Pb(ClO₄)₂·3H₂O, is a noteworthy Lewis acid catalyst in organic synthesis. Its utility stems from the ability of the lead(II) ion to act as an electron pair acceptor, thereby activating various functional groups towards nucleophilic attack. This property has been exploited in several types of organic transformations, including the synthesis of heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the use of Lead(II) perchlorate trihydrate as a catalyst in the synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). These compounds are of interest due to their potential biological activities.

Application: Synthesis of 4,4'-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)